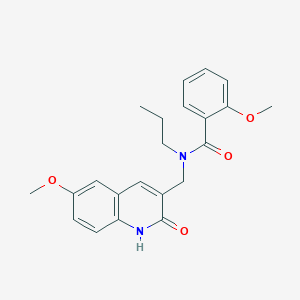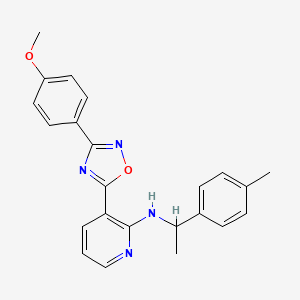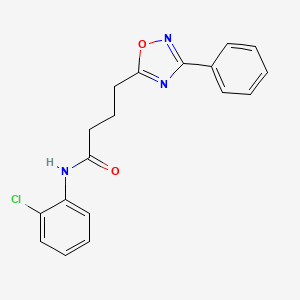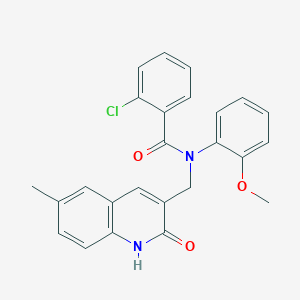
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide, also known as GMX1778, is a compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to a class of molecules known as nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors.
作用机制
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ biosynthesis pathway. NAD+ is an essential cofactor for various cellular processes, including DNA repair, energy metabolism, and cell signaling. Cancer cells have a high demand for NAD+ due to their increased metabolic rate and DNA damage repair requirements. By inhibiting NAMPT, this compound reduces the levels of NAD+ in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been shown to improve mitochondrial function and reduce inflammation in various disease models.
实验室实验的优点和局限性
One of the main advantages of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide is its specificity for cancer cells. Unlike traditional chemotherapy drugs, which target both cancer and healthy cells, this compound specifically targets cancer cells. This reduces the risk of side effects and improves the overall efficacy of the treatment. However, this compound has some limitations for lab experiments, including its low solubility in water and its moderate toxicity at high doses.
未来方向
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide. One area of interest is the development of more potent and selective NAMPT inhibitors. Another area of interest is the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a growing interest in the potential applications of this compound in other disease areas, such as neurodegenerative diseases and metabolic disorders.
Conclusion
In conclusion, this compound is a promising compound with potential applications in cancer treatment. Its mechanism of action, specificity for cancer cells, and wide range of biochemical and physiological effects make it an attractive candidate for further research. While there are some limitations to its use in lab experiments, the future directions for research on this compound are promising and may lead to the development of new and effective cancer treatments.
合成方法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with N-propyl-2-methoxybenzamidine in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques. The overall yield of the synthesis is moderate, and the purity of the final product is high.
科学研究应用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and pancreatic cancer cells. This compound works by inhibiting the NAD+ biosynthesis pathway, which is essential for cancer cell survival. By inhibiting this pathway, this compound induces cancer cell death and inhibits tumor growth.
属性
IUPAC Name |
2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-11-24(22(26)18-7-5-6-8-20(18)28-3)14-16-12-15-13-17(27-2)9-10-19(15)23-21(16)25/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWILHQCFSKLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7699721.png)
![methyl 2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7699723.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7699734.png)





![ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7699764.png)



